

Synthesis of (S)-(+)-5-Bromomethyl-2-pyrrolidinone from (S)-(+)-5-hydroxymethyl-2-pyrrolidinone

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Compound of Interest

Compound Name: (S)-(+)-5-Bromomethyl-2-pyrrolidinone

Cat. No.: B1279205

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Application Note and Protocol: Synthesis of (S)-(+)-5-Bromomethyl-2-pyrrolidinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical agents. Its functionalized pyrrolidinone core is a key structural motif in various biologically active molecules. This document provides a detailed protocol for the synthesis of **(S)-(+)-5-Bromomethyl-2-pyrrolidinone** from its precursor, (S)-(+)-5-hydroxymethyl-2-pyrrolidinone, via an Appel-type reaction. The mild reaction conditions ensure the retention of stereochemical integrity at the chiral center.

Reaction Scheme

The synthesis involves the conversion of a primary alcohol to an alkyl bromide using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

Caption: Chemical transformation of the starting material to the final product.

Experimental Protocol

This protocol is based on a general procedure for the synthesis of (S)-5-bromomethyl-2-pyrrolidinone.^[1]

Materials and Equipment

- (S)-(+)-5-hydroxymethyl-2-pyrrolidinone
- Triphenylphosphine (PPh₃)
- Carbon tetrabromide (CBr₄)
- Anhydrous acetonitrile (CH₃CN)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Flash chromatography system (e.g., Biotage)
- Standard laboratory glassware
- Nitrogen or Argon gas supply for inert atmosphere

Procedure

- **Reaction Setup:** Suspend (S)-5-hydroxymethyl-2-pyrrolidinone (1.58 g, 13.7 mmol) and triphenylphosphine (3.97 g, 15.1 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask under an inert atmosphere.
- **Cooling:** Cool the stirred suspension to 0 °C using an ice bath.
- **Reagent Addition:** Slowly add a solution of carbon tetrabromide (5.02 g, 15.1 mmol) dissolved in anhydrous acetonitrile (8 mL) to the reaction mixture dropwise.

- Reaction: Allow the mixture to gradually warm to room temperature and stir overnight. The reaction mixture should become a clear solution.
- Work-up: After the reaction is complete (monitored by TLC), remove the solvent by rotary evaporation.
- Purification: Purify the resulting residue using a flash chromatography system to yield the final product.

The final product, (S)-5-bromomethyl-2-pyrrolidinone, is obtained as a white solid.^[1]

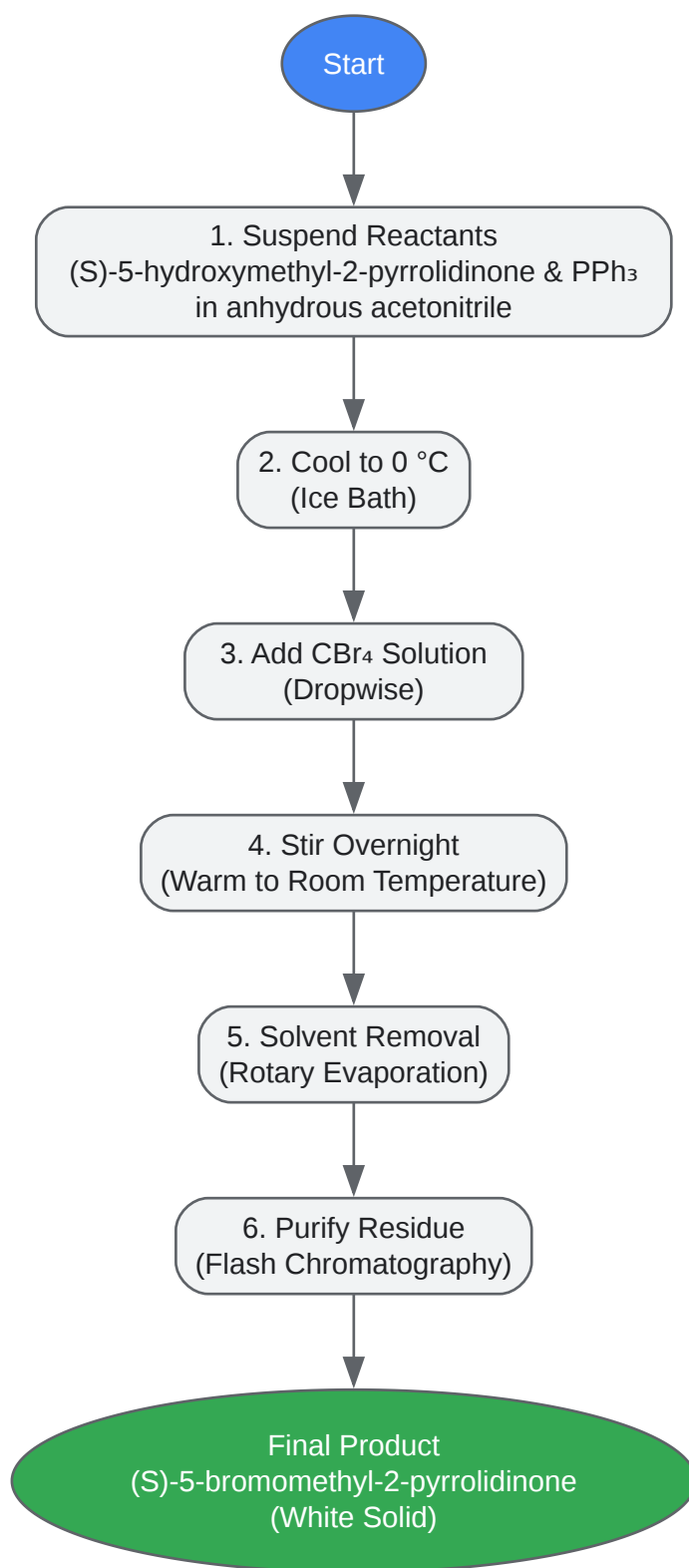
Data Presentation

The following table summarizes the quantitative data from a representative synthesis.^[1]

Compound Name	Molecular Weight (g/mol)	Amount (mmol)	Equivalents	Yield (g)	Yield (%)	¹ H NMR Data (400 MHz, CD ₃ OD)
(S)-(+)-5-hydroxymethyl-2-pyrrolidone	115.13	13.7	1.0	-	-	-
Triphenylphosphine	262.29	15.1	1.1	-	-	-
Carbon tetrabromide	331.63	15.1	1.1	-	-	-
(S)-(+)-5-Bromomethyl-2-pyrrolidone	178.02	-	-	2.32	95	δ 6.18 (br s, 1H), 3.94-3.97 (m, 1H), 3.28-3.44 (m, 2H), 2.27-2.49 (m, 3H), 1.82-1.91 (m, 1H)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis of **(S)-(+)-5-Bromomethyl-2-pyrrolidinone**.

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References

- 1. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE | 72479-05-1 [chemicalbook.com]
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